1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one
Description
This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 1,3,4-thiadiazole moiety substituted with a 3-methoxyphenylamino group. Such structural motifs are commonly explored in medicinal chemistry for anticancer, antimicrobial, and CNS-targeting applications .
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-24-14-4-2-3-13(11-14)19-17-21-20-15(27-17)12-16(23)22-7-5-18(6-8-22)25-9-10-26-18/h2-4,11H,5-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGVHUUGGQTLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by reacting piperidone with ethylene glycol under acidic conditions to form 1,4-dioxa-8-azaspiro[4.5]decane.
Thiadiazole Ring Formation: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Material Science: Use in the synthesis of novel polymers and materials with specific properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spirocyclic Cores and Thiadiazole Moieties
Key Compounds :
Analysis :
- Substituent Effects: The 3-methoxyphenylamino group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to simpler substituents (e.g., methyl in ). The fluorophenyl analog highlights how halogenation can influence lipophilicity and target affinity.
Analogs with Modified Spiro Systems or Linkers
Analysis :
- Linker Modifications : The chloroacetone derivative simplifies the structure, emphasizing the importance of the thiadiazole moiety for activity.
- Salt Forms : The oxalate salt in illustrates formulation strategies to improve bioavailability, a consideration absent in the target compound’s current data.
Biological Activity
The compound 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor binding properties.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a variety of biological activities. The biological activity of this specific compound can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that derivatives of thiadiazole and spiro compounds often exhibit significant antimicrobial properties. For instance, compounds derived from 1,3,4-thiadiazole have been reported to possess antibacterial and antifungal activities. In a study evaluating related spiro compounds, several exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi .
2. Anticancer Activity
The anticancer potential of spiro compounds has been widely documented. For example, spiro derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A recent investigation into spiro compounds indicated that they could serve as effective agents against breast and colon cancer cells by modulating apoptosis pathways and inhibiting tumor growth .
3. Receptor Binding Affinity
The compound's structure suggests potential interaction with various biological receptors. Research on similar compounds has indicated high affinity for sigma receptors, which are implicated in neuropsychiatric disorders and cancer . For instance, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane was found to bind selectively to sigma receptors with a Ki value of 5.4 nM, indicating strong receptor affinity . This suggests that the compound may also influence neurological pathways.
Case Studies
Several studies have provided insights into the biological activity of related compounds:
- Study on Antimicrobial Efficacy : A series of Mannich bases derived from thiadiazole showed promising antimicrobial activity against multiple strains of bacteria and fungi. The study highlighted the importance of structural modifications in enhancing efficacy .
- Anticancer Activity Assessment : In vitro studies have demonstrated that spiro-containing thiadiazole derivatives can inhibit the proliferation of cancer cell lines significantly more than control groups. These findings suggest that structural features contribute to the observed anticancer effects .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
